6-chloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-(4-ethoxyphenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-2-23-14-6-4-13(5-7-14)20-17(21)15-10-11-9-12(19)3-8-16(11)24-18(15)22/h3-10H,2H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQYWVOVUGNME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2H-chromen-2-one and 4-ethoxyaniline.
Condensation Reaction: The 6-chloro-2H-chromen-2-one is reacted with 4-ethoxyaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride, to form the intermediate product.
Amidation: The intermediate product is then subjected to amidation using a carboxylating agent, such as phosgene or carbonyldiimidazole, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
6-chloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Coumarin Core and Phenyl Group
Key structural variations among analogs include:
- Position 6 substituents: Chloro, bromo, methoxy, or diethylamino groups.
- Phenyl group modifications : Ethoxy, hydroxy, sulfamoyl, methoxyphenethyl, bromo, or dimethylphenyl substituents.
Table 1: Structural and Functional Comparison of Analogs
*Calculated based on molecular formula.
Biological Activity
6-Chloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic derivative of chromene, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of approximately 364.80 g/mol. The presence of chlorine and ethoxy groups in its structure may enhance its biological activity, particularly in anticancer and anti-inflammatory contexts.
Anticancer Properties
Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate moderate to high cytotoxicity against leukemia (HL-60), breast (MCF-7), and other cancer cell lines. The IC50 values for these compounds often range from 24 μM to over 68 μM, indicating their potential as anticancer agents .
Table 1: Cytotoxicity of Chromene Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | HL-60 | 42.0 ± 2.7 |
| Compound 2 | MOLT-4 | 24.4 ± 2.6 |
| Compound 3 | MCF-7 | 68.4 ± 3.9 |
This data suggests that the incorporation of specific substituents, such as chlorine or ethoxy groups, can significantly influence the compound's potency against cancer cells.
Anti-inflammatory and Antioxidant Effects
Chromene derivatives are also recognized for their anti-inflammatory and antioxidant properties. The mechanism involves modulation of signaling pathways such as NF-κB and Nrf2, which play crucial roles in inflammatory responses and oxidative stress management. These pathways are critical for developing therapeutic agents aimed at chronic inflammatory diseases.
Table 2: Biological Activities of Chromene Derivatives
| Activity Type | Mechanism/Pathway Involved | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | NF-κB pathway modulation | |
| Antioxidant | Nrf2 pathway activation |
Study on Cytotoxicity
A notable study evaluated a series of chromen-4-one derivatives, including those structurally similar to this compound. The findings revealed that certain substitutions enhanced cytotoxicity against MOLT-4 cells, with some compounds exhibiting IC50 values as low as 24 μM . This suggests that the structural modifications in chromene derivatives can lead to improved anticancer activity.
Neuroprotective Potential
Another area of interest is the neuroprotective potential of chromene derivatives. Compounds have been identified that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. For example, derivatives showed significant inhibition rates (IC50 values ranging from 0.08 μM to 0.14 μM), indicating their potential as multitarget-directed ligands for neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
